1-(Difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F5N2O2/c7-5(8)13-3(6(9,10)11)1-2(12-13)4(14)15/h1,5H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZNUHAYRNAHFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(=O)O)C(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F5N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring. Subsequent fluorination steps introduce the difluoromethyl and trifluoromethyl groups at the desired positions on the pyrazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to handle the fluorination steps safely and efficiently. The use of continuous flow reactors and advanced catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The difluoromethyl and trifluoromethyl groups are generally resistant to reduction, but under specific conditions, reduction reactions can be achieved.
Substitution: The pyrazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions may require specialized conditions and reagents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions often use strong bases or nucleophiles, such as sodium hydride (NaH) or alkyl halides.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Reduced forms of the difluoromethyl and trifluoromethyl groups.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Antifungal Properties
Research has indicated that derivatives of pyrazole compounds, including 1-(difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid, exhibit significant antifungal activity. A study demonstrated that certain derivatives showed higher efficacy against various phytopathogenic fungi compared to established fungicides like boscalid. The structure-activity relationship (SAR) analysis highlighted that modifications in the pyrazole ring could enhance antifungal potency .
Potential as Cannabinoid Receptor Ligands
The compound has been investigated for its potential as a cannabinoid receptor ligand. Studies have shown that pyrazole derivatives can act as competitive antagonists at the CB1 receptor, which is implicated in various physiological processes including appetite regulation and pain sensation. The introduction of trifluoromethyl groups has been associated with increased lipophilicity and binding affinity, suggesting a promising avenue for the development of new therapeutic agents targeting cannabinoid receptors .
Synthesis Routes
The synthesis of this compound typically involves multi-step organic reactions:
-
Formation of the Pyrazole Ring :
- The initial step often includes the condensation of appropriate hydrazones with α,β-unsaturated carbonyl compounds to form the pyrazole framework.
-
Introduction of Fluorine Substituents :
- Subsequent steps involve electrophilic fluorination or nucleophilic substitution reactions to introduce difluoromethyl and trifluoromethyl groups into the pyrazole structure.
- Carboxylation :
Case Study 1: Antifungal Activity Assessment
A study conducted by Du et al. (2015) focused on synthesizing various amides from pyrazole derivatives, including this compound. The synthesized compounds were evaluated for their antifungal activity against seven different phytopathogenic fungi. Results indicated that certain derivatives exhibited superior antifungal properties compared to traditional fungicides, demonstrating the compound's potential as a new class of agricultural fungicides .
Case Study 2: Cannabinoid Receptor Interaction
In another investigation, researchers explored the interaction of pyrazole derivatives with cannabinoid receptors. The study revealed that compounds bearing trifluoromethyl groups displayed enhanced binding affinities compared to their non-fluorinated counterparts. This finding supports the hypothesis that fluorinated pyrazoles could serve as effective modulators of cannabinoid receptor activity, paving the way for novel therapeutic agents in pain management and appetite control .
Mechanism of Action
The mechanism by which 1-(difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms can enhance the compound's binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in the target compound and its analogues increases electrophilicity and resistance to oxidative metabolism compared to non-fluorinated counterparts .
- Positional Effects: Substitution at position 1 (e.g., -CF₂H vs. For example, the difluoromethyl group (-CF₂H) in the target compound may enhance membrane permeability relative to the methyl group (-CH₃) in 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid .
- Biological Activity : The pyridin-3-ylmethyl substituent in 1-(Pyridin-3-ylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid introduces aromatic interactions, making it suitable for targeting CNS receptors .
Biological Activity
1-(Difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid is a synthetic compound belonging to the pyrazole family, characterized by its unique difluoromethyl and trifluoromethyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a COX inhibitor and its applications in various therapeutic areas.
- Molecular Formula : C6H4F5N2O2
- Molar Mass : 210.10 g/mol
- CAS Number : 129768-28-1
Biological Activity Overview
The biological activity of this compound has been investigated primarily concerning its role as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The COX enzymes exist in two isoforms: COX-1 and COX-2, with the latter being inducible during inflammation.
Table 1: Summary of Biological Activities
The inhibition of COX enzymes by this compound likely occurs through competitive binding at the active site of the enzyme. The presence of fluorinated groups enhances lipophilicity and may improve binding affinity, leading to increased potency.
Study 1: Synthesis and Evaluation of Pyrazole Derivatives
A comprehensive study synthesized a library of pyrazole derivatives, including this compound. The evaluation revealed that certain derivatives exhibited significant inhibition against COX-2 with IC50 values in the micromolar range, suggesting potential anti-inflammatory applications .
Study 2: Anticancer Activity
Research indicated that specific pyrazole derivatives showed cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated enhanced apoptosis in human cancer cells, indicating a possible mechanism for anticancer activity .
Study 3: Antimicrobial Properties
Some studies have explored the antimicrobial properties of pyrazole derivatives, showing effectiveness against various bacterial strains. This suggests that modifications to the pyrazole structure can lead to compounds with dual activity profiles—both anti-inflammatory and antimicrobial .
Q & A
Q. What are the key synthetic routes for preparing 1-(difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?
The synthesis of fluorinated pyrazole derivatives typically involves palladium-catalyzed cross-coupling reactions or Knoevenagel condensations. For example, trifluoromethyl-substituted pyrazoles are synthesized via Suzuki-Miyaura coupling using Pd(PPh₃)₄ catalysts in degassed DMF/water mixtures, followed by purification via column chromatography . Microwave or ultrasonic-assisted methods can reduce reaction times (e.g., from 24 hours to 30 minutes) and improve yields (up to 85%) compared to conventional heating . Key variables include solvent polarity (DMF vs. toluene), temperature (80–120°C), and stoichiometric ratios of boronic acids to halide precursors.
Q. How is the purity and structural integrity of the compound validated post-synthesis?
Characterization involves:
Q. What are the recommended storage conditions to ensure compound stability?
Fluorinated pyrazoles are hygroscopic and light-sensitive. Storage in sealed containers under dry conditions at 2–8°C is advised to prevent hydrolysis of the difluoromethyl group . Long-term stability tests under nitrogen atmospheres are recommended for carboxylate derivatives due to potential decarboxylation at elevated temperatures .
Advanced Research Questions
Q. How do steric and electronic effects of fluorine substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?
The electron-withdrawing nature of CF₃ and CHF₂ groups deactivates the pyrazole ring, reducing electrophilic substitution reactivity. However, the carboxylic acid moiety enables functionalization via esterification or amidation. For example, coupling with amines (e.g., dimethylamine in toluene) yields stable amides, while reaction with thionyl chloride generates acyl chlorides for further derivatization . Steric hindrance from the trifluoromethyl group may slow reactions at the 4-position, necessitating excess reagents or prolonged heating .
Q. What analytical methods resolve contradictions in reported spectroscopic data for fluorinated pyrazoles?
Discrepancies in NMR chemical shifts often arise from solvent effects (DMSO-d₆ vs. CDCl₃) or pH-dependent tautomerism. For example, carboxylic acid proton signals vary significantly in D₂O vs. deuterated chloroform. X-ray crystallography (e.g., CCDC deposition 752806 for analogous structures) provides unambiguous confirmation of regiochemistry and hydrogen-bonding networks . Computational DFT studies (B3LYP/6-31G*) can also predict and rationalize spectral data .
Q. How does the compound interact with biological targets, and what SAR insights exist?
Fluorinated pyrazoles exhibit bioactivity via hydrogen bonding (carboxylic acid group) and hydrophobic interactions (CF₃/CHF₂). In triazolothiadiazine derivatives, the 3-carboxylic acid group enhances binding to kinase ATP pockets, with IC₅₀ values in the nanomolar range . Substituent modifications (e.g., replacing CHF₂ with CF₃) alter metabolic stability, as shown in microsomal assays (t₁/₂ increased from 2.1 to 4.7 hours) .
Q. What are the environmental and safety considerations for handling this compound?
- Toxicity: Limited data; analogous compounds show acute oral toxicity (LD₅₀ > 2000 mg/kg in rats) but may cause skin irritation (GHS Category 2) .
- Ecological Impact: Fluorinated aromatics exhibit moderate persistence (DT₅₀ ~60 days in soil) but low bioaccumulation potential (log Kow < 3) .
- Disposal: Incineration with scrubbers is recommended to prevent HF emissions .
Methodological Recommendations
- Synthetic Optimization: Use design of experiments (DoE) to screen Pd catalyst loadings (0.5–5 mol%) and solvent systems .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring .
- Computational Modeling: Apply molecular docking (AutoDock Vina) to predict binding modes to target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
